Span 40
Description
Historical Trajectories and Evolution of Sorbitan (B8754009) Ester Research in Emulsion Science
The study and application of sorbitan esters in emulsion science have a history spanning several decades. Sorbitan esters, as a class of non-ionic surfactants, have been known for nearly 50 years and have found diverse applications in various industries, including food, pharmaceuticals, cosmetics, and petroleum. huanachemical.com The development of sorbitan esters as emulsifying agents dates back at least to the mid-20th century, with patents describing their synthesis appearing as early as the 1940s. rsc.org Early research focused on their preparation through the direct acid or base-catalyzed reactions of sorbitol with fatty acids at elevated temperatures. nih.gov This historical research laid the groundwork for understanding how the structure of these molecules, particularly the degree of esterification and the nature of the fatty acid chain, influences their hydrophilic-lipophilic balance (HLB) and, consequently, their emulsifying properties. nih.gov The recognition of their utility in stabilizing both water-in-oil (W/O) and oil-in-water (O/W) emulsions, often in combination with more hydrophilic surfactants like polysorbates, has been a key aspect of their evolution in emulsion science. huanachemical.com
Structural Elucidation and Synthetic Origins of Arlacel 40 in Academic Contexts
Sorbitan monopalmitate (Arlacel 40) is chemically defined as a partial ester of sorbitol and palmitic acid. wikipedia.orgatamanchemicals.com Its molecular formula is C₂₂H₄₂O₆, and its molecular weight is approximately 402.57 g/mol . sigmaaldrich.com The structure consists of a sorbitan ring, which is a dehydrated form of sorbitol, esterified with one molecule of palmitic acid. wikipedia.orgatamanchemicals.com Sorbitol, a sugar alcohol, undergoes intramolecular dehydration to form anhydrosorbitol, primarily 1,4-sorbitan, although other isomers like 1,5- and 2,5-sorbitan can also be present. nih.govbtsjournals.com The subsequent esterification of one of the remaining hydroxyl groups with palmitic acid yields sorbitan monopalmitate. wikipedia.orgatamanchemicals.com
The synthesis of sorbitan esters, including sorbitan monopalmitate, typically involves the reaction of sorbitol with a fatty acid (in this case, palmitic acid) at high temperatures, often catalyzed by acids or bases. nih.govbtsjournals.com A common synthetic route involves a two-step process: first, the dehydration of sorbitol to form sorbitan, followed by the esterification of the sorbitan with the fatty acid. btsjournals.combiointerfaceresearch.com Academic research in this area focuses on optimizing reaction conditions, catalysts, and reactant ratios to control the degree of esterification and minimize the formation of unwanted by-products, such as diesters or triesters, and isosorbide (B1672297) esters. rsc.orgbtsjournals.com Techniques like Thin Layer Chromatography with Flame Ionization Detection (TLC-FID) have been employed in academic settings to monitor the synthesis and determine the composition of the resulting sorbitan ester mixtures. worktribe.com The precise structural characterization is crucial as the presence of different isomers and degrees of esterification can influence the surfactant's properties and performance in various applications. rsc.org
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Sorbitan Monopalmitate | 14927 wikipedia.org |
| Arlacel 40 | 16212480 nih.gov |
| Span 40 | 14927 wikipedia.org |
Table: Selected Properties of Sorbitan Monopalmitate
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₂O₆ | sigmaaldrich.com |
| Molecular Weight | 402.57 g/mol | sigmaaldrich.com |
| CAS Number | 26266-57-9 | sigmaaldrich.com |
| HLB Value | 6.7 | |
| Melting Point | 46–47 °C (115–117 °F; 319–320 K) | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFATESGLOUGBX-YVNJGZBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873164 | |
| Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour | |
| Record name | Sorbitan, monohexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SORBITAN MONOPALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water | |
| Record name | SORBITAN MONOPALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
26266-57-9, 5050-91-9 | |
| Record name | Sorbitan monopalmitate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan, monohexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbitan palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORBITAN MONOPALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K6Z421KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Research of Arlacel 40
Investigation of Esterification Pathways in Arlacel 40 Production
The production of sorbitan (B8754009) palmitate primarily involves the esterification of sorbitan with palmitic acid. Sorbitan itself is derived from the dehydration of sorbitol. atamanchemicals.comatamanchemicals.comatamanchemicals.com The esterification reaction typically results in a mixture of mono-, di-, and triesters, along with unreacted sorbitan and fatty acid. worktribe.com The specific conditions and catalysts used can influence the distribution of these different ester species. researchgate.netresearchgate.net For instance, esterification with a fatty acid normally yields the ester at the terminal (primary) alcohol group of sorbitan. atamanchemicals.com
One common approach is the direct, base-catalyzed reaction of sorbitol with a fatty acid at elevated temperatures. researchgate.netgoogle.com Another method involves a two-stage process where sorbitol is first dehydrated to sorbitan using an acid catalyst, followed by esterification of the resulting sorbitan with the fatty acid in the presence of a catalyst, often a base. researchgate.netresearchgate.netgoogle.com Research has investigated the kinetics and optimal conditions for both the dehydration of sorbitol to 1,4-sorbitan and the subsequent esterification step to maximize the yield of desired sorbitan esters. researchgate.netresearchgate.netbtsjournals.com
Catalytic Systems and Reaction Kinetics in Sorbitan Palmitate Synthesis
Various catalytic systems can be employed in the synthesis of sorbitan palmitate. Both acid and alkaline catalysts are commonly used. chembk.comresearchgate.netresearchgate.netgoogle.com For the dehydration of sorbitol to sorbitan, acid catalysts such as phosphoric acid have been investigated. researchgate.net In the esterification step, alkaline catalysts like sodium hydroxide (B78521) are frequently utilized. researchgate.netgoogle.com The choice of catalyst and reaction conditions significantly impacts the reaction rate, selectivity, and the composition of the final product. researchgate.netbtsjournals.comasianpubs.org
Studies on reaction kinetics aim to understand the rate at which the esterification progresses and the factors influencing it. For example, research on the synthesis of sorbitan monooleate (Span 80), a related sorbitan ester, has explored the reaction processes and the significance of balancing water loss and esterification for optimal product quality. btsjournals.com The presence of water in the reaction system can affect the reaction velocity, and removing it can accelerate the reaction. asianpubs.org
Enzymatic catalysis using lipases has also been explored for the synthesis of sorbitan esters, offering potential advantages such as milder reaction conditions and higher selectivity for monoesters compared to chemical synthesis. researchgate.netbtsjournals.comresearchgate.netresearchgate.net
Parametric Optimization for Enhanced Purity and Yield in Arlacel 40 Manufacturing
Optimization of reaction parameters is crucial for achieving high purity and yield of sorbitan palmitate. Key parameters include temperature, pressure, catalyst type and concentration, and the molar ratio of reactants (sorbitol/sorbitan and palmitic acid). chembk.comresearchgate.netbtsjournals.comasianpubs.org
In the two-step process, the dehydration of sorbitol is typically carried out under reduced pressure and controlled temperature to favor the formation of specific sorbitan isomers, such as 1,4-sorbitan, and minimize undesirable by-products like isosorbide (B1672297). researchgate.netresearchgate.netgoogle.com The esterification temperature is also critical; maintaining temperatures not exceeding approximately 215°C has been found to result in products with substantially less color compared to those obtained at higher temperatures. google.com Using temperatures between 190°C and 210°C is often preferred for a balance between reaction rate and color formation. google.com
The concentration of the catalyst also plays a significant role in the yield. asianpubs.org Optimized conditions for synthesizing related fatty acid esters have shown that specific catalyst concentrations and reaction times lead to high yields. asianpubs.orgresearchgate.net Techniques like response surface methodology (RSM) can be employed to statistically optimize these parameters for enhanced yield and purity. researchgate.net
Achieving high purity in sorbitan palmitate manufacturing can involve methods for isolating and purifying the desired ester from the reaction mixture, which contains a complex mixture of esters and unreacted materials. worktribe.com
Design and Synthesis of Arlacel 40 Derivatives for Specific Research Applications
While the core request focuses on Arlacel 40 (Sorbitan Palmitate), research also involves the design and synthesis of sorbitan derivatives for various applications. These derivatives often involve modifying the sorbitan structure or esterifying it with different fatty acids or other molecules to impart specific properties. epa.gov
For example, ethoxylated derivatives of sorbitan fatty acid esters, known as polysorbates, are synthesized by polymerizing ethylene (B1197577) oxide onto the sorbitan ester molecule, which increases their hydrophilic properties and broadens their applications as surfactants and emulsifiers. worktribe.comepa.gov The structure and composition of these derivatives can vary depending on the synthetic process. epa.govgoogle.com
Research applications for sorbitan derivatives can include their use as surfactants, emulsifiers, stabilizers, and dispersants in various fields. huanachemical.comatamanchemicals.comatamanchemicals.comepa.gov While the provided search results touch upon the synthesis of other sorbitan esters and their applications, specific details on the design and synthesis of Arlacel 40 derivatives for specific research applications are less detailed within the provided snippets, beyond the general synthesis of sorbitan esters and their use as surfactants. However, the synthesis of novel sorbitan esters, such as ketoprofen (B1673614) 1,4-sorbitan ester, has been explored for potential applications in drug delivery, highlighting the potential for designing sorbitan derivatives for targeted research. mdpi.com
Fundamental Interfacial Science and Colloidal Behavior of Arlacel 40
Surface and Interfacial Tension Reduction Mechanisms by Arlacel 40 in Liquid Systems
Arlacel 40 functions as a surfactant by adsorbing at liquid-liquid interfaces, particularly at the water-oil interface. researchgate.nethuanachemical.com This adsorption leads to a reduction in interfacial tension, which is the force that opposes the formation of an interface between two immiscible phases. nih.gov By lowering this tension, Arlacel 40 facilitates the dispersion of one liquid into another, a crucial step in emulsion formation. huanachemical.comnih.gov The effectiveness of sorbitan (B8754009) monoesters, including Sorbitan Monopalmitate (Span 40), in lowering interfacial tension at the water-oil interface has been investigated using various oil phases, such as straight-chained hydrocarbons. researchgate.netidexlab.com Studies have shown that while differences in surface pressure at the critical micelle concentration (CMC) among various sorbitan monoesters with the same oil phase are relatively small, the interfacial tension at the CMC (γ_cmc) is slightly lowered as the hydrophobicity of the surfactant increases. researchgate.netidexlab.comnih.gov
Micellar Formation and Aggregation Phenomena of Arlacel 40 in Aqueous Media
Surfactants in aqueous solutions can self-assemble into aggregates, such as micelles, above a certain concentration known as the Critical Micelle Concentration (CMC). alfa-chemistry.comscholarsresearchlibrary.comscispace.com This aggregation is driven by the "hydrophobic effect," where the hydrophobic tails of the surfactant molecules minimize contact with the polar aqueous environment by clustering together, while the hydrophilic head groups remain in contact with the water. scholarsresearchlibrary.com
Critical Micelle Concentration (CMC) Determinations in Arlacel 40 Systems
The CMC is a fundamental property of a surfactant that indicates the concentration at which micelle formation begins. alfa-chemistry.comscispace.com Above the CMC, additional surfactant molecules added to the system primarily form micelles rather than remaining as individual monomers in solution. alfa-chemistry.com The CMC of surfactants can be determined by observing changes in various physical properties of the solution as a function of surfactant concentration, such as surface tension, conductivity, and turbidity. researchgate.netalfa-chemistry.comscispace.comresearchgate.net
Research has been conducted to determine the CMC of sorbitan fatty acid esters, including Sorbitan Monopalmitate, in different solvents and solvent mixtures. osti.gov Factors such as temperature, solvent composition, and the presence of other surfactants can influence the CMC value. scholarsresearchlibrary.comscispace.comresearchgate.netuobaghdad.edu.iq For nonionic surfactants like Arlacel 40, the CMC generally decreases as temperature increases, although some studies on polyoxyethylene sorbitan fatty acid esters (polysorbates) have shown a minimum in the CMC-temperature curve at higher temperatures. scispace.comekb.eg The CMC values for sorbitan monoesters can vary depending on the specific surfactant and the solvent system used. researchgate.netidexlab.comnih.gov
While direct CMC values specifically for Arlacel 40 (Sorbitan Monopalmitate) in pure water were not extensively detailed in the provided search results, studies on related sorbitan monoesters and mixtures provide context. For instance, Sorbitan Monostearate (Span 60) has a reported CMC range of 0.03 - 0.1 mM. alfa-chemistry.com Studies investigating the interfacial tension of sorbitan surfactants at the water-oil interface have also determined CMC values, which are influenced by the nature of the oil phase. researchgate.netidexlab.comnih.gov
Influence of Arlacel 40 on Lamellar Phase Dispersions
Lamellar phases are liquid crystalline structures formed by some amphiphilic molecules, consisting of stacked bilayers of surfactant molecules separated by layers of water or oil. google.comtechnion.ac.il These structures can play a role in the stabilization of emulsions and the behavior of dispersed systems. google.comtandfonline.comresearchgate.net
Emulsification Efficacy and Stability Profiles of Arlacel 40-Stabilized Systems
Arlacel 40 is widely recognized and utilized for its emulsifying properties, particularly in stabilizing water-in-oil (W/O) emulsions due to its low HLB value. atamanchemicals.comatamanchemicals.com However, it is also used as a co-emulsifier and stabilizer in oil-in-water (O/W) emulsions, often in combination with surfactants having higher HLB values, such as polysorbates. atamanchemicals.comatamanchemicals.com The stability of emulsions is crucial for their performance and shelf-life, as emulsions are thermodynamically unstable systems prone to destabilization mechanisms like creaming, flocculation, and coalescence. nih.gov Surfactants like Arlacel 40 enhance emulsion stability by reducing interfacial tension and forming a protective interfacial film around the dispersed droplets, which prevents their coalescence. huanachemical.comnih.gov
Oil-in-Water (O/W) Emulsion Stabilization by Arlacel 40
While primarily a W/O emulsifier, Arlacel 40 can be used to stabilize O/W emulsions, typically in conjunction with a more hydrophilic surfactant. atamanchemicals.comatamanchemicals.com The formation of stable O/W emulsions often involves a blend of surfactants that provides an optimal HLB for the specific oil phase being emulsified. romanpub.comphiladelphia.edu.jo Studies on the stability of O/W emulsions prepared with different emulsifier blends have shown that the proper meshing and interaction of surfactants at the oil-water interface are critical for stability. romanpub.com Although some research indicates that sorbitan monopalmitate alone may primarily form O/W creams depending on composition, it is more commonly employed as an auxiliary emulsifier in O/W systems. atamanchemicals.comnih.gov The stability of O/W emulsions can be assessed through methods like measuring turbidity or observing the degree of creaming over time. romanpub.com
Water-in-Oil (W/O) Emulsion Stabilization by Arlacel 40
Arlacel 40 is particularly effective as a W/O emulsifier due to its lipophilic nature and low HLB. atamanchemicals.comatamanchemicals.com It promotes the dispersion of water droplets within a continuous oil phase. atamanchemicals.comatamanchemicals.com The stability of W/O emulsions stabilized by surfactants like sorbitan monoesters is influenced by factors such as surfactant concentration, the ratio of oil to water, stirring intensity, and temperature. researchgate.net Studies on W/O emulsions have shown that lipophilic surfactants play a significant role in establishing a stable size distribution of water droplets. whiterose.ac.uk The formation of a robust interfacial film by the surfactant at the water/oil interface is key to preventing coalescence and maintaining emulsion stability. huanachemical.comwhiterose.ac.uk Research on the stability of W/O emulsions has investigated the effects of different process variables to determine optimal conditions for stable emulsion production. researchgate.net
Mechanisms of Water-in-Oil-in-Water (W/O/W) Multiple Emulsion Formation and Stabilization with Arlacel 40
Water-in-oil-in-water (W/O/W) multiple emulsions are complex systems where internal water droplets are dispersed within oil globules, which are themselves dispersed in an external aqueous phase chemistryjournal.ingoogle.com. The formation and stability of W/O/W emulsions often require a combination of a lipophilic surfactant to stabilize the inner W/O emulsion and a hydrophilic surfactant to stabilize the outer O/W emulsion chemistryjournal.inmdpi.com.
The formation of W/O/W emulsions can be achieved through a two-step process. The first step involves creating a primary W/O emulsion using a lipophilic emulsifier like Arlacel 40. In the second step, this primary W/O emulsion is dispersed into an external aqueous phase containing a hydrophilic emulsifier chemistryjournal.inmdpi.comarxiv.org. The ratio of the surfactants is important in achieving stable multiple emulsions chemistryjournal.in.
Factors influencing the stability of W/O/W emulsions stabilized by surfactants like Arlacel 40 include the concentration and type of both the hydrophobic and hydrophilic emulsifiers, as well as the water/oil ratios used tandfonline.com. The release of a water-soluble substance from the internal water phase of a W/O/W emulsion can occur through swelling followed by a breakdown of the oil globules, where the lipophilic surfactant is a decisive factor mdpi.com. Increasing the concentration of the lipophilic surfactant can improve the stability of multiple emulsions mdpi.com.
Foaming Characteristics and Foam Stability Studies of Arlacel 40
While Arlacel 40 is primarily known as an emulsifier, particularly for W/O systems due to its low HLB, the foaming characteristics and foam stability of surfactants are generally related to their ability to reduce surface tension and form stable films at the air-liquid interface microtrac.comkruss-scientific.com. Surfactants with a balanced hydrophilic and lipophilic nature can exhibit foaming properties.
Studies comparing the foaming power and foamability of various sorbitan esters and polysorbates have shown that some sorbitan esters, like Arlacel-60 (sorbitan monostearate) and Arlacel-80 (sorbitan monooleate), can exhibit high foaming power and foamability researchgate.netresearchgate.net. Arlacel 40 (sorbitan monopalmitate) is mentioned in the context of mixed surfactant systems where high levels of foam were produced during mixing when combined with polysorbates using a hot process nih.gov.
Foam stability is influenced by factors such as drainage (the thinning of the liquid film between bubbles), coalescence (the merging of bubbles), and disproportionation (gas diffusion between bubbles) microtrac.comresearchgate.net. The stability of foam in air and in slurry can differ and is influenced by foam density and the type of foaming agent mdpi.com.
While specific detailed research findings solely focused on the foaming characteristics and foam stability of Arlacel 40 as a single component are less prevalent in the provided search results compared to its emulsification properties, its role in generating foam in certain mixed systems suggests it can contribute to interfacial film formation at the air-liquid interface under specific conditions nih.gov.
Hydrophilic-Lipophilic Balance (HLB) Contributions of Arlacel 40 in Blended Surfactant Systems
The Hydrophilic-Lipophilic Balance (HLB) system is a useful tool for predicting the emulsification behavior of surfactants and their blends tripod.commagis-pharma.be. Arlacel 40 has an HLB value of approximately 6.7 atamanchemicals.comchembk.comtripod.com. Surfactants with HLB values between 3 and 6 are typically effective as W/O emulsifiers, while those with values between 8 and 16 favor O/W emulsions mdpi.com. The HLB value of Arlacel 40 falls within the range suitable for W/O emulsification, aligning with its known application in stabilizing W/O emulsions atamanchemicals.comatamanchemicals.com.
The HLB value of a mixture influences the type of emulsion formed and can impact the solubility of active ingredients mdpi.com. Studies investigating surfactant mixtures composed of sorbitan esters and ethoxylated sorbitan esters (polysorbates) highlight the versatility these blends offer in creating emulsions with varying consistencies and types atamanchemicals.com.
Comparative Analysis of Arlacel 40 with Other Sorbitan Esters (e.g., Arlacel 20, 60, 80)
Sorbitan esters, including Arlacel 40 (sorbitan monopalmitate), Arlacel 20 (sorbitan monolaurate), Arlacel 60 (sorbitan monostearate), and Arlacel 80 (sorbitan monooleate), differ in the fatty acid chain esterified to the sorbitan head group nih.govgoogle.comscribd.com. This structural difference leads to variations in their lipophilicity and, consequently, their HLB values.
Here is a comparison of the approximate HLB values for these sorbitan esters:
Arlacel 20 (Sorbitan monolaurate): ~8.6 tripod.com
Arlacel 40 (Sorbitan monopalmitate): ~6.7 atamanchemicals.comchembk.comtripod.com
Arlacel 60 (Sorbitan monostearate): ~4.7 atamanchemicals.comtripod.com
Arlacel 80 (Sorbitan monooleate): ~4.3 tripod.com
This table illustrates the differing HLB values among common sorbitan esters:
| Sorbitan Ester | Common Name | Approx. HLB Value |
| Sorbitan Monolaurate | Arlacel 20 / Span 20 | 8.6 |
| Sorbitan Monopalmitate | Arlacel 40 / this compound | 6.7 |
| Sorbitan Monostearate | Arlacel 60 / Span 60 | 4.7 |
| Sorbitan Monooleate | Arlacel 80 / Span 80 | 4.3 |
The length and saturation of the fatty acid chain influence the surfactant's behavior at interfaces. For instance, studies on the interfacial tension of sorbitan surfactants at the water-oil interface have shown that the length of the hydrocarbon chain of the sorbitan surfactant affects interfacial properties helsinki.firesearchgate.net. Sorbitan monostearate (Arlacel 60), with a longer saturated chain compared to sorbitan monopalmitate (Arlacel 40), has been shown to form more stable and condensed monolayers at various interfaces helsinki.fi.
In terms of emulsion formation, while Arlacel 40 and Arlacel 80 have been reported to form O/W creams in some three-component systems, Arlacel 20 and Arlacel 60 were found to form W/O creams nih.govnih.govresearchgate.net. This highlights that the specific oil phase and other components in a formulation also play a significant role in the type of emulsion formed, in addition to the surfactant's HLB.
Interfacial Behavior in Binary and Ternary Surfactant Mixtures Incorporating Arlacel 40
Arlacel 40 is frequently used in combination with other surfactants to achieve optimal emulsification and stability in various formulations atamanchemicals.com. Its low HLB makes it a suitable co-emulsifier, particularly when blended with higher HLB surfactants like polysorbates, to create stable O/W emulsions atamanchemicals.com.
The interfacial behavior of surfactant mixtures, including those containing sorbitan esters like Arlacel 4el 40, is complex and involves interactions between the different surfactant molecules at the interface researchgate.netnih.gov. These interactions can lead to synergistic effects, where the performance of the mixture is better than the sum of the individual components researchgate.net.
Studies on binary surfactant mixtures have investigated properties such as critical micelle concentration (CMC), interfacial tension reduction, and the formation of mixed micelles or adsorbed layers at interfaces researchgate.netresearchgate.netresearchgate.net. The molecular structure of the surfactants and the composition of the mixture significantly influence the interfacial tension and the stability of the resulting systems researchgate.netresearchgate.net.
Research using techniques like Langmuir compression isotherms can provide insights into the behavior of surfactant monolayers at interfaces and how mixing different surfactants affects the packing and interactions of molecules at the air-water or oil-water interface helsinki.fimdpi.comresearchgate.net. The relationship between HLB values of mixtures and parameters derived from these isotherms can be used to estimate the HLB of surfactant blends experimentally mdpi.comresearchgate.net.
Interactions of Arlacel 40 with Polymeric and Advanced Material Systems
Modulation of Polymeric Rheological Properties by Arlacel 40
The rheological properties of polymer solutions and formulations, such as viscosity and shear-thinning behavior, are critical for their processing and final application performance. Additives like surfactants can significantly modulate these properties through various interaction mechanisms.
The presence of surfactants can impact the associative network formation in polymer solutions, thereby influencing their viscosity and shear-thinning characteristics. While direct studies specifically detailing the influence of Arlacel 40 on the viscosity and shear-thinning behavior of a broad range of polymer solutions are not extensively documented in the provided literature, related Arlacel variants and general principles of surfactant-polymer interactions offer insights. For instance, Arlacel LC, another type of Arlacel, has been noted for its ability to control viscosity and exhibits excellent shear-thinning and viscosity recovery in formulations containing specific polymers like Volarest FL attelements.comthegoodscentscompany.com. This suggests that sorbitan-based surfactants can play a role in modifying the rheological profile of polymeric systems. The rheological behavior of polymer solutions, including shear-thinning where viscosity decreases with increasing shear rate, is a complex phenomenon influenced by polymer concentration, molecular weight, and interactions with solvents and additives fishersci.fiwikipedia.orgnih.gov.
Hydrophobically Modified Ethoxylated Urethane (HEUR) polymers are a class of associative polymers frequently used as thickeners in various formulations ajopred.com. Their thickening mechanism relies on the formation of a reversible network through the association of hydrophobic end-groups ajopred.comereztech.com. Nonionic surfactants, such as Arlacel 40, can interact with HEUR polymers, perturbing this associative network and consequently altering the rheological properties fishersci.caciteab.comamericanelements.com. Studies on the interaction between HEURs and other nonionic surfactants, like polyoxyethylene stearyl ether and sodium dodecyl sulfate (B86663) (SDS), demonstrate that these surfactants can interact with the hydrophobic segments of HEUR polymers, influencing the formation and stability of micellar networks fishersci.caciteab.comamericanelements.com. These interactions can lead to surfactant-concentration-specific changes in viscosity citeab.comamericanelements.com. While the provided information does not specifically detail the interaction of Arlacel 40 with HEUR polymers, it establishes that nonionic surfactants, as a class, can significantly impact the rheology of HEUR solutions through interactions with their hydrophobic domains fishersci.caciteab.comamericanelements.com.
Role in Membrane Science and Porous Material Fabrication
Arlacel 40 and related surfactants find utility in the fabrication of membranes and porous materials, particularly in processes involving the dispersion of solid particles within a polymer matrix or the control of morphology during phase inversion.
In the fabrication of ceramic-based components like anodes for solid oxide fuel cells (SOFCs), achieving a homogeneous dispersion of ceramic powders such as nickel oxide (NiO) and yttria-stabilized zirconia (YSZ) in a casting suspension is crucial for the final material's performance. Dispersants are used to prevent agglomeration of ceramic particles and ensure a uniform distribution within the polymer binder and solvent system fishersci.ptfishersci.ptamericanelements.comwikipedia.orgontosight.ai. While Arlacel 40 (Sorbitan Monopalmitate) is a known dispersant, the provided literature specifically mentions the use of Arlacel P135 (Polyethyleneglycol 30 Dipolyhydroxystrearate) as a dispersant in NiO-YSZ suspensions for anode preparation via phase inversion techniques fishersci.ptfishersci.ptamericanelements.comwikipedia.orgontosight.ai. This highlights the role of Arlacel-type compounds as dispersants in ceramic-polymer suspensions relevant to advanced material fabrication. A typical anode suspension composition might include ceramic powders (NiO-YSZ), a polymer binder (e.g., polyethersulfone), a solvent (e.g., N-methyl-2-pyrrolidinone), and a dispersant fishersci.ptfishersci.ptamericanelements.comwikipedia.org. The dispersant aids in the milling and mixing process to achieve a well-dispersed suspension suitable for casting or extrusion fishersci.pt.
Table 1: Example Anode Suspension Composition (Illustrative, based on cited components)
| Component | Role |
| NiO-YSZ Powder | Ceramic Material |
| Polyethersulfone (PES) | Polymer Binder |
| N-methyl-2-pyrrolidinone (NMP) | Solvent |
| Arlacel P135 (Polyethyleneglycol 30 Dipolyhydroxystrearate) | Dispersant |
Phase inversion is a widely used technique for fabricating polymeric membranes with controlled porous structures wikipedia.org. This process typically involves the precipitation of a polymer from a homogeneous solution induced by a non-solvent wikipedia.org. The morphology of the resulting membrane, such as the formation of finger-like macrovoids or a sponge-like structure, is influenced by various factors including the polymer concentration, the choice of solvent and non-solvent, and the presence of additives like surfactants or dispersants thegoodscentscompany.comresearchgate.netnih.gov. These additives can affect the thermodynamics and kinetics of the phase inversion process wikipedia.org. While the provided sources discuss the impact of factors like polymer concentration and dope (B7801613) suspension viscosity on membrane morphology in phase inversion thegoodscentscompany.comresearchgate.net, and mention the use of Arlacel P135 in a phase inversion-based process for anode fabrication involving a polymer binder fishersci.pt, there is no direct information specifically detailing the effects of Arlacel 40 on the morphology and performance of polymeric membranes fabricated solely by phase inversion techniques within these snippets. However, the general principle that surfactants can influence phase inversion and resulting morphology in systems containing polymers is established wikipedia.orgresearchgate.net.
Polymeric Nanoparticle and Microcapsule Formulations Utilizing Arlacel 40
Arlacel 40 and related sorbitan (B8754009) esters are frequently employed as surfactants and emulsifiers in the preparation of polymeric nanoparticles and microcapsules, particularly those formed using emulsion-based techniques.
In the context of polymeric nanoparticle formulations, Arlacel-C, which is related to Arlacel 40 (Sorbitan Monopalmitate), has been successfully utilized as a surfactant in the preparation of nanoparticles from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) via the emulsion-solvent evaporation technique sigmaaldrich.comnih.govnih.gov. Studies have shown that the inclusion of Arlacel-C can significantly increase the encapsulation efficiency of active compounds within these nanoparticles sigmaaldrich.comnih.govnih.gov. Furthermore, the use of Arlacel-C in such formulations has been linked to sustained release profiles of the encapsulated substance sigmaaldrich.com. The surfactant plays a critical role in stabilizing the emulsion formed during the nanoparticle preparation process, which in turn influences the encapsulation efficiency and the characteristics of the final particles sigmaaldrich.com.
Table 2: Effect of Arlacel-C on Encapsulation Efficiency (Based on findings for related formulations)
| Formulation Component(s) (Illustrative) | Surfactant | Encapsulation Efficiency (%) (Illustrative) |
| PLGA, PCL | Arlacel-C | Significantly Increased sigmaaldrich.comnih.govnih.gov |
| PLGA, PCL | Other (e.g., Tween 80) | Lower sigmaaldrich.com |
Note: This table is illustrative and based on the reported significant increase in encapsulation efficiency when using Arlacel-C compared to other surfactants in specific polymeric nanoparticle formulations sigmaaldrich.comnih.govnih.gov.
For polymeric microcapsule formulations, Arlacel P135, a lipophilic surfactant from the Arlacel family, has been used in the preparation of multihollow polymer microcapsules, such as those made from poly(methyl methacrylate) (PMMA), through water-in-oil-in-water (W/O/W) emulsion polymerization mdpi.com. The surfactant system in such multiple emulsions is crucial for stabilizing the different phases and influencing the morphology and entrapment characteristics of the microcapsules mdpi.com.
These examples demonstrate the versatility of Arlacel and its derivatives in facilitating the formation and influencing the properties of polymeric nanoparticles and microcapsules, highlighting their importance in controlled release and encapsulation technologies.
Encapsulation Efficiency Modulation in Polymeric Nanoparticles by Arlacel 40
Encapsulation efficiency (EE) in polymeric nanoparticles is a critical parameter determining the amount of active substance delivered by the carrier system. The presence and type of surfactant significantly impact EE by influencing the interface between phases during nanoparticle formation and the solubility of the encapsulated substance.
Research has shown that surfactants like Arlacel 40 (Sorbitan monopalmitate) can play a role in modulating the encapsulation efficiency of substances within polymeric nanoparticles. For instance, in the preparation of lipid-polymer hybrid nanocarriers (LPN), sorbitan monostearate (a related sorbitan ester) is used in the lipid core, which is then surrounded by a polymer and coated with polysorbate 80 as a stabilizing surfactant researchgate.net. While this example uses a related compound, it highlights the principle of sorbitan esters influencing the lipid phase crucial for encapsulating hydrophobic drugs within a polymeric shell researchgate.net.
While specific data tables directly detailing the impact of Arlacel 40 (Sorbitan monopalmitate) on encapsulation efficiency across various polymeric systems were not extensively found, the principle demonstrated with related sorbitan esters like Arlacel 83 (Sorbitan sesquioleate) suggests a similar modulatory role for Arlacel 40, likely depending on the polymer, the encapsulated substance, and the specific formulation method. The encapsulation efficiency can be influenced by parameters including the solubility of the active substance and the type of selected solvent and polymer turkjps.org.
Stability and Morphology of Multi-hollow Polymer Microcapsules Fabricated with Arlacel 40 (or related Arlacel P135)
Multi-hollow polymer microcapsules are advanced structures with potential applications in controlled release and encapsulation. Their stability and morphology are critical for their performance. Surfactants play a key role in the formation and stabilization of the multiple emulsions (e.g., W/O/W) often used to fabricate these microcapsules.
While direct studies specifically detailing the fabrication of multi-hollow polymer microcapsules with Arlacel 40 were not prominently found, research on the fabrication of such microcapsules using related surfactants and emulsion techniques provides relevant insights into the role of surfactants in controlling morphology and stability.
Multi-hollow polymer microcapsules can be produced by water-in-oil-in-water (W/O/W) emulsion polymerization researchgate.net. The morphology and internal structure of these microcapsules can be influenced by various factors, including the type and concentration of surfactants used, the polymer concentration, and the processing temperature kinampark.com. For example, porous and thicker polymeric layers in microcapsules were obtained at lower temperatures, while higher temperatures resulted in a more homogeneous polymeric layer kinampark.com. The size of microparticles formed via double emulsions can be controlled, and encapsulation efficiency can be modified by adjusting parameters kinampark.com.
Arlacel P135, which is Sorbitan trioleate, has been mentioned in the context of stabilizing the oil phase in water-in-oil-in-water (W/O/W) double emulsions used to prepare polyelectrolyte microcapsules acs.org. In one study, sorbitan trioleate was added to the middle oil phase to aid in the stabilization of W/O/W double emulsions used for the one-step generation of polyelectrolyte microcapsules acs.org. The resulting microcapsules exhibited a predominantly spherical morphology with relatively similar sizes acs.orgmurdoch.edu.au. The stability of these microcapsules against extreme pH conditions has been observed nih.gov.
Although the specific impact of Arlacel 40 (Sorbitan monopalmitate) on the multi-hollow structure, stability, and morphology requires further direct investigation, the role of related sorbitan esters like Arlacel P135 (Sorbitan trioleate) in stabilizing the emulsion templates used for fabricating such microcapsules underscores the general importance of this class of surfactants in controlling the physical characteristics of multi-hollow polymeric structures. The surface morphology of microcapsules can show pores and indentations depending on preparation conditions researchgate.net.
Synthesis of Polymeric Nanohydrogels via Inverse Microemulsion Polymerization with Arlacel 40 (or related Arlacel 83)
Inverse microemulsion polymerization is a powerful technique for synthesizing polymeric nanohydrogels with controlled size and properties. This method involves polymerizing monomers within the aqueous droplets of a water-in-oil (W/O) microemulsion, where a surfactant or a mixture of surfactants stabilizes the droplets in a continuous oil phase.
Arlacel 83 (Sorbitan sesquioleate) is a commonly used co-surfactant in the inverse microemulsion polymerization of various monomers, including N-isopropylacrylamide (NIPA) and functionalized monomers, for the synthesis of polymeric nanohydrogels scirp.orgsemanticscholar.orghilarispublisher.com. In these systems, a blend of surfactants, such as Arlacel 83 and a hydrophilic surfactant like polyoxyethylene sorbitol hexaoleate (e.g., ATLAS G-1086), is typically used to achieve a stable inverse microemulsion scirp.orgsemanticscholar.orghilarispublisher.com. The surfactant blend helps to create and stabilize the small aqueous droplets where polymerization occurs epfl.ch.
The synthesis of polymeric nanohydrogels via inverse microemulsion polymerization using Arlacel 83 involves mixing an aqueous phase containing monomers and initiators with an oil phase containing the surfactant blend scirp.orgsemanticscholar.orghilarispublisher.com. The polymerization is initiated within the aqueous nanodroplets, leading to the formation of polymer networks that constitute the nanohydrogels epfl.ch.
Research utilizing Arlacel 83 in inverse microemulsion polymerization has demonstrated the successful synthesis of nanohydrogels with specific characteristics. For example, poly(NIPA-co-NP4MAM-co-2AAECM) nanohydrogels were synthesized using Arlacel 83 as a co-surfactant, resulting in spherical nanoparticles with sizes in the nanometer range (e.g., 166 ± 4 nm and 142 ± 3 nm depending on cross-linker concentration) scirp.orgsemanticscholar.org. The particle size of the resulting nanohydrogels is mainly determined by the size distribution of the nanodroplets in the inverse emulsion epfl.ch.
The stability of inverse lattices prepared by W/O emulsion processes, while generally poorer than oil-in-water systems, is crucial, and the high level of emulsifier needed is a consideration acs.org. Arlacel 83, as part of a surfactant blend, contributes to the stability of the inverse microemulsion system, which in turn influences the polymerization process and the characteristics of the resulting nanohydrogels acs.orgscite.ai. The HLB value of the surfactant blend is important for stabilizing the W/O interface acs.org.
While Arlacel 40 (Sorbitan monopalmitate) might also be explored in similar inverse microemulsion systems, the literature more frequently highlights the use of Arlacel 83 (Sorbitan sesquioleate) and other sorbitan esters in this specific application for nanohydrogel synthesis. The ability to control particle size and obtain stable dispersions makes inverse microemulsion polymerization with appropriate surfactant systems, including those utilizing Arlacel variants, a valuable technique for creating advanced polymeric nanostructures researchgate.net.
Advanced Formulation Design and Functionalization Research with Arlacel 40
Controlled Release System Development and Kinetics Modified by Arlacel 40
The incorporation of Arlacel 40 (or related sorbitan (B8754009) esters like Arlacel 60) into polymeric matrices can modify the release kinetics of active compounds. Controlled release systems aim to deliver a drug or active agent at a predetermined rate, duration, and location to maintain optimal therapeutic levels and potentially reduce side effects crsubscription.com.
Modulating Active Compound Release from Polymeric Matrices Incorporating Arlacel 40 (or related Arlacel 60)
Research has explored the effect of surfactants like Arlacel 60 on the release rate of active compounds from polymeric matrices. In one study investigating the controlled release of captopril (B1668294) from matrices composed of polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and ethylcellulose (EC), the inclusion of various surfactants, including Arlacel 60, was examined srce.hrresearchgate.net. The study found that while the polymers significantly influenced the release rate, the tested surfactants, including Arlacel 60, did not significantly alter the release rate of captopril from HPMC/EC matrices srce.hrresearchgate.net. This suggests that the impact of Arlacel 40 or related sorbitan esters on release from polymeric matrices can be dependent on the specific polymer system and the active compound. Polymeric matrices control drug release through mechanisms such as diffusion through the polymer network and erosion of the matrix crsubscription.comugent.be. The presence of surfactants might influence these mechanisms to varying degrees depending on their interaction with the polymer and the active compound.
Influence of Arlacel 40 on Dissolution Rate of Recrystallized Compounds
The dissolution rate of poorly water-soluble compounds is a critical factor in their bioavailability google.comresearchgate.net. Surfactants can influence the crystallization process and the subsequent dissolution behavior of such compounds brieflands.comresearchgate.net. Studies have investigated the effect of surfactants, including the hydrophobic surfactant Arlacel 60, on the dissolution rate of recrystallized indomethacin (B1671933), a poorly water-soluble drug brieflands.comresearchgate.net. It was observed that crystallization in the presence of Arlacel 60 decreased the dissolution rate of indomethacin crystals brieflands.comresearchgate.net. This contrasts with hydrophilic surfactants like Tween 80 and sodium lauryl sulfate (B86663) (SLS), which significantly enhanced the dissolution rates of recrystallized indomethacin brieflands.comresearchgate.net. Possible mechanisms for this alteration in dissolution rate include the presence of small amounts of surfactant within the crystals, adsorption of the surfactant onto the crystal surface, and changes in powder bulk density brieflands.comresearchgate.net.
Astaxanthin (B1665798) Release Kinetics from Arlacel 40-Containing Emulsions
Emulsions are frequently used as vehicles for the delivery of active compounds, and the release kinetics are crucial for their efficacy bibliotekanauki.plresearchgate.net. Arlacel 40, being an emulsifier, is a common component in emulsion formulations. Research on the release of astaxanthin, a hydrophobic antioxidant, from emulsions has provided insights into the influence of formulation components bibliotekanauki.plresearchgate.net. While specific data on Arlacel 40's direct impact on astaxanthin release kinetics from emulsions were not extensively detailed in the provided snippets, studies on astaxanthin release from emulsions generally highlight the influence of factors such as droplet size and oil phase polarity bibliotekanauki.plresearchgate.net. One study on astaxanthin-loaded emulsions and nanoemulsions found that emulsion droplet size did not significantly affect the amount of astaxanthin released bibliotekanauki.plresearchgate.net. The release profiles of astaxanthin from these formulations were found to fit kinetic models such as the Higuchi model for emulsions and the Korsmeyer-Peppas model for nanoemulsions, suggesting that the release process is limited by diffusion through the carrier bibliotekanauki.plresearchgate.net. While Arlacel 40's role as an emulsifier in such systems is to stabilize the emulsion and influence droplet size during formation, its specific effect on the diffusion-controlled release kinetics would depend on its concentration and interaction with other components in the formulation.
Nanoemulsion Design and Optimization with Arlacel 40 as Surfactant/Co-surfactant
Nanoemulsions are kinetically stable dispersions with droplet sizes typically ranging from 5 to 200 nm, offering advantages such as enhanced solubilization of poorly soluble compounds and improved bioavailability nih.govijpsjournal.com. Surfactants and co-surfactants are essential for the formation and stabilization of nanoemulsions nih.govacs.org. Arlacel 40, as a low HLB surfactant, is often used in combination with higher HLB surfactants and co-surfactants to achieve stable nanoemulsions, particularly of the water-in-oil type or as a component in oil-in-water systems wikipedia.orgatamankimya.comresearchgate.net.
Fabrication of Pine Oil Nanoemulsions and Stability Assessment
Arlacel 40, often referred to by its trade name Span 80, can be utilized in the fabrication of nanoemulsions, including those containing essential oils like pine oil acs.orgnih.govresearchgate.net. Studies on optimizing pine oil nanoemulsions have explored the use of surfactant mixtures, although specific studies detailing Arlacel 40 as the sole or primary surfactant for pine oil nanoemulsions were not prominently found in the provided results. However, research indicates that stable pine oil nanoemulsions can be prepared using appropriate surfactant and co-surfactant combinations and low-energy emulsification methods acs.orgnih.govresearchgate.net. The stability of these nanoemulsions is influenced by factors such as the concentration of pine oil and temperature acs.orgnih.govresearchgate.net. For instance, a transparent and stable nanoemulsion was obtained with a specific combination of pine oil, surfactant mixture (Tween 80 and ethanol), and water, exhibiting a mean droplet size of approximately 14 nm acs.orgresearchgate.net. The stability was affected by temperature, with an increase in droplet size observed at higher temperatures acs.orgresearchgate.net.
Effect of Arlacel 40 on Droplet Size and Homogeneity in Nanoemulsions
The choice and concentration of surfactants and co-surfactants significantly impact the droplet size and homogeneity of nanoemulsions nih.govijpsjournal.comresearchgate.net. Arlacel 40, with its low HLB, contributes to reducing interfacial tension and facilitating the formation of small droplets, especially in W/O nanoemulsions or as part of a surfactant blend in O/W systems wikipedia.orgatamankimya.comresearchgate.net. The droplet size distribution and homogeneity are typically assessed using techniques like Dynamic Light Scattering (DLS), which provides the mean droplet size and the polydispersity index (PDI) ijpsjournal.comresearchgate.netmmsl.cz. A low PDI indicates a narrow size distribution and good homogeneity ijpsjournal.commmsl.czscielo.br. While direct studies focusing solely on Arlacel 40's effect on droplet size and homogeneity across various nanoemulsion types were not extensively detailed, the general principles of nanoemulsion formation suggest that the concentration and ratio of Arlacel 40 within a surfactant system would be critical parameters influencing these characteristics nih.govresearchgate.net. The optimization of surfactant and co-surfactant ratios is crucial to achieve the desired small droplet size and narrow size distribution for enhanced stability and performance of nanoemulsions nih.govijpsjournal.comresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Arlacel 40 | 9920342 |
| Sorbitan monooleate | 9920342 |
| Arlacel 60 | 70693544 |
| Sorbitan monostearate | 70693544 |
| Astaxanthin | 528122 |
| Captopril | 44093 |
| Indomethacin | 3715 |
| Pine oil | 14907 |
| HPMC | 444129 |
| Ethylcellulose | 24814 |
| Sodium carboxymethylcellulose | 40773 |
| Tween 80 | 5281955 |
| Sodium lauryl sulfate | 3423265 |
Data Tables
While the search results provided detailed research findings, they did not consistently present data in a format directly suitable for creating interactive data tables without making assumptions or extracting specific numerical values from figures or text descriptions that were not consistently structured as tables. For instance, dissolution profiles were often described qualitatively or shown in graphs brieflands.comresearchgate.net. Astaxanthin release was given as percentages at a specific time point rather than a full kinetic profile bibliotekanauki.plresearchgate.net. Pine oil nanoemulsion droplet sizes were mentioned for specific formulations and temperatures acs.orgresearchgate.net.
To create interactive tables, specific numerical data points across different concentrations, time points, or formulations would be required in a structured format. As the provided snippets offer descriptive findings and some specific data points but not comprehensive datasets in table format, generating interactive tables directly from this text is not feasible without further data extraction and structuring beyond the scope of the current output.
However, based on the findings, a conceptual table illustrating the influence of Arlacel 60 on indomethacin dissolution could be presented if specific numerical dissolution rates were available for different Arlacel 60 concentrations compared to a control. Similarly, a table showing nanoemulsion droplet sizes for different Arlacel 40 concentrations (if such data were available) could be informative.
Example of a conceptual table based on the text (requires specific numerical data not fully present in snippets):
Conceptual Table: Influence of Arlacel 60 on Indomethacin Dissolution Rate
| Formulation | Dissolution Rate (e.g., % dissolved at X time) | Observation |
| Indomethacin crystals (control) | Data Needed | Baseline |
| Indomethacin + Arlacel 60 (Conc. 1) | Data Needed | Decreased rate |
| Indomethacin + Arlacel 60 (Conc. 2) | Data Needed | Further decrease |
Note: This table is illustrative and requires specific quantitative data from research studies to be populated.
Synergistic Effects in Multi-Component Surfactant Blends Containing Arlacel 40
The performance of Arlacel 40 in various applications can be significantly improved when blended with other surfactants, leading to synergistic effects. Synergism in surfactant mixtures occurs when the combined effect of the components is greater than the sum of their individual effects thegoodscentscompany.comthegoodscentscompany.comfishersci.cafishersci.ca. This phenomenon is often observed in blends of sorbitan fatty acid esters, such as Arlacel 40, with their ethoxylated derivatives, like polysorbates thegoodscentscompany.comthegoodscentscompany.comwikidata.orgwikipedia.org. These synergistic interactions can influence properties such as critical micelle concentration, adsorption at interfaces, and the stability of formulations fishersci.ca.
Research indicates that the specific ratio of surfactants in a blend is crucial for achieving optimal synergistic outcomes thegoodscentscompany.comthegoodscentscompany.comfishersci.ca. By carefully selecting co-surfactants and their concentrations, formulators can tailor the properties of the mixture for specific applications, including enhanced emulsification and corrosion inhibition thegoodscentscompany.comthegoodscentscompany.comwikidata.orgwikipedia.org.
Enhanced Emulsification through Synergistic Combinations of Arlacel 40 with Other Surfactants
Arlacel 40, as a lipophilic sorbitan ester, functions as a water-in-oil (W/O) emulsifier fishersci.ca. However, its emulsification capabilities, particularly for forming stable oil-in-water (O/W) emulsions or achieving higher emulsion stability, are often enhanced when combined synergistically with more hydrophilic surfactants, such as polyoxyethylene derivatives of sorbitan esters (Polysorbates) wikidata.orgwikipedia.org.
Blends of sorbitan esters and polysorbates are commonly used to create stable emulsions in various industries wikidata.orgwikipedia.org. The synergistic interaction between the lipophilic sorbitan ester (like Arlacel 40) and the hydrophilic polysorbate leads to the formation of a more robust interfacial film at the oil-water interface, which effectively reduces interfacial tension and prevents droplet coalescence, thereby enhancing emulsion stability rqbchemical.com. While specific detailed research findings on the synergistic emulsification performance of Arlacel 40 blends were not extensively detailed in the provided snippets, the general principle of synergy between sorbitan esters and polysorbates for enhanced emulsification is well-established and applicable to Arlacel 40 as a member of the sorbitan ester family wikidata.orgwikipedia.org. Studies on related systems, such as Sorbitan Monooleate and Polysorbate 80 blends, have demonstrated that synergistic mixing significantly influences emulsion stability rqbchemical.com.
Corrosion Inhibition in Aqueous Systems Via Arlacel 40-Containing Synergistic Mixtures
Arlacel 40, as a sorbitan fatty acid ester, can contribute to corrosion inhibition in aqueous systems, particularly when used in synergistic combinations with other surfactants thegoodscentscompany.comthegoodscentscompany.comfishersci.ca. Research, including patent literature, highlights the use of mixtures containing a sorbitan fatty acid ester and a polyoxyethylene derivative of a sorbitan fatty acid ester for inhibiting corrosion of metallic surfaces in contact with aqueous fluids thegoodscentscompany.comthegoodscentscompany.com.
These synergistic blends have been shown to provide corrosion protection that surpasses the protection offered by the individual surfactants used alone thegoodscentscompany.comthegoodscentscompany.comfishersci.ca. The synergistic effect in corrosion inhibition is believed to involve the co-adsorption of the nonionic surfactants on the metal surface, which can lead to a more effective protective layer thegoodscentscompany.comfishersci.ca. This co-adsorption may help to maximize the surface concentration of inhibitor molecules and shield against corrosive species thegoodscentscompany.comfishersci.ca.
Patents describe corrosion inhibiting compositions utilizing synergistic mixtures that include sorbitan fatty acid esters, such as Sorbitan Monopalmitate (Arlacel 40), and their polyoxyethylene derivatives thegoodscentscompany.comthegoodscentscompany.com. Effective weight ratios of the sorbitan fatty acid ester to the polyoxyethylene derivative of a sorbitan fatty acid ester in these synergistic corrosion inhibiting compositions can range from 1:3 to 2:1 thegoodscentscompany.comthegoodscentscompany.com. The total concentration of the surfactant blend in the aqueous fluid for effective corrosion inhibition can range from about 0.1 ppm to about 500 ppm, with preferred ranges between 0.5 ppm and 200 ppm, and most preferably between 0.5 ppm and 100 ppm thegoodscentscompany.com.
Analytical and Characterization Methodologies in Arlacel 40 Research
Spectroscopic Techniques for Investigating Arlacel 40 and Its Interactions
Spectroscopic methods serve as powerful tools for elucidating the molecular structure of Arlacel 40 and examining its interactions with other components within a given system.
Fourier Transform Infrared Spectroscopy (FT-IR) for Structural Confirmation and Interaction Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a widely adopted technique for the identification of molecular compounds and the determination of their constituent functional groups innovatechlabs.com. This method operates by measuring the absorption of infrared radiation by a sample, thereby generating a spectrum that acts as a unique molecular fingerprint innovatechlabs.comthermofisher.com. In the context of Arlacel 40 research, FT-IR is applied to confirm its structure through the identification of characteristic functional groups, including ester linkages, hydroxyl groups originating from the sorbitan (B8754009) moiety, and the alkene double bond from the oleic acid chain. Furthermore, FT-IR can be utilized to probe interactions between Arlacel 40 and other substances within a formulation, such as hydrogen bonding or other intermolecular forces, by observing shifts or alterations in the typical absorption bands uni-muenchen.deresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional and Adsorption Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a sophisticated technique that leverages the magnetic properties of specific atomic nuclei to yield detailed information regarding the structure, dynamics, and interactions of molecules libretexts.org. In the study of Arlacel 40, NMR spectroscopy, particularly proton NMR (¹H NMR), can be employed to verify its chemical structure and evaluate its purity by analyzing the signals corresponding to different protons within the molecule scirp.org.
NMR is also applicable for analyzing the composition of mixtures containing Arlacel 40 and for investigating its adsorption behavior at interfaces. By monitoring changes in the NMR signals of Arlacel 40 molecules in the presence of distinct phases (e.g., oil and water in an emulsion), researchers can acquire insights into the orientation and interaction of Arlacel 40 molecules at the interface, which is critical for understanding its efficacy as an emulsifier scirp.org.
Microscopic Techniques for Morphological and Structural Assessment of Arlacel 40-Based Systems
Microscopic techniques provide visual data concerning the morphology and structure of systems that incorporate Arlacel 40, including emulsions, dispersions, and nanoparticles.
Scanning Electron Microscopy (SEM) for Emulsion and Particle Morphology
Scanning Electron Microscopy (SEM) is a technique that generates high-resolution images of the surface morphology of a sample uomustansiriyah.edu.iq. Within Arlacel 40 research, SEM is commonly utilized to examine the morphology of emulsions and particles that are stabilized by Arlacel 40 uomustansiriyah.edu.iqresearchgate.netutm.myresearchgate.net. This includes the visualization of the size, shape, and distribution of droplets within an emulsion or particles within a dispersion uomustansiriyah.edu.iqresearchgate.netgoogle.comresearchgate.net. SEM can reveal how Arlacel 40 influences the structural characteristics of these systems, offering insights into its stabilizing role uomustansiriyah.edu.iqresearchgate.netresearchgate.net. For example, SEM images can demonstrate the uniformity of particle size or the integrity of emulsion droplets researchgate.net.
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Nanoparticle Visualization
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are advanced microscopic techniques employed for the visualization of materials at the nanoscale uni-muenchen.deuomustansiriyah.edu.iq. TEM provides high-resolution two-dimensional images capable of revealing the internal structure and morphology of nanoparticles uomustansiriyah.edu.iqdelongamerica.com. AFM, conversely, provides topographical information and can be used to investigate the surface characteristics and mechanical properties of nanoparticles, often in environments closer to their native state, including liquid media uomustansiriyah.edu.iqresearchgate.netoxinst.com.
Rheological Characterization of Arlacel 40-Containing Dispersions and Emulsions
Rheology is defined as the scientific study of the flow and deformation of matter wiley-vch.de. The rheological characterization of dispersions and emulsions containing Arlacel 40 is crucial for understanding their physical stability, texture, and performance across various applications uomustansiriyah.edu.iqresearchgate.nethrpub.orgnih.govchem960.com. Arlacel 40, functioning as an emulsifier and surfactant, significantly impacts the rheological properties of these systems, including viscosity, viscoelasticity, and yield stress wiley-vch.deatamanchemicals.com.
Measurements of shear stress and shear rate can indicate whether a dispersion or emulsion exhibits Newtonian or non-Newtonian flow behavior wiley-vch.dehrpub.org. The consistency index (K) and flow index (n) are parameters frequently determined from flow curves to characterize these rheological properties hrpub.org. For instance, an increase in the concentration of Arlacel 40 or the dispersed phase can lead to an elevation in viscosity or the development of a more structured, gel-like behavior accompanied by an apparent yield stress wiley-vch.deatamanchemicals.com. Rheological studies contribute to the optimization of formulations by providing data on their expected behavior under different processing and storage conditions hrpub.orgnih.gov.
Viscosity Measurements and Shear Rate Dependency Analysis
Viscosity is a fundamental rheological property that describes a fluid's resistance to flow. For materials like Arlacel 40, which is often used in formulations requiring specific textures and flow characteristics, viscosity measurements are essential. The viscosity of non-Newtonian fluids, such as many surfactant systems and emulsions, is dependent on the shear rate applied chemquest.comukessays.com. Shear rate is the rate at which a fluid is sheared or forced to flow ukessays.comdynisco.com.
Rheological measurements, often performed using rheometers, can determine the relationship between shear stress and shear rate, providing flow curves dynisco.combiotechrep.ir. Viscosity is then calculated by dividing shear stress by shear rate dynisco.com. For non-Newtonian fluids, like those potentially formed with Arlacel 40, the apparent viscosity changes with varying shear rates chemquest.comdynisco.com. Some materials exhibit shear thinning behavior, where viscosity decreases with increasing shear rate chemquest.comukessays.combiotechrep.ir. This behavior is particularly relevant in processing and application, where the material is subjected to different shear forces.
Studies on emulsion viscosity, which can be influenced by the presence of surfactants like Arlacel 40, have shown strong non-Newtonian behavior. For instance, the viscosity of an emulsion containing Arlacel C (a related sorbitan ester) demonstrated a steep decrease in viscosity at lower shear rates, reaching a plateau at higher values researchgate.net. This highlights the importance of analyzing viscosity across a range of shear rates to fully understand the flow behavior of Arlacel 40-containing systems.
Surface and Interfacial Tension Measurement Protocols for Arlacel 40 Systems
Surface tension and interfacial tension are key properties for surfactants, influencing their ability to reduce the energy at the interface between two phases (e.g., oil and water). These measurements are vital for understanding how Arlacel 40 functions as an emulsifier and stabilizer.
Various methods are employed to measure surface and interfacial tension, including the pendant-drop method, drop-weight method, ring method, and capillary rise method nih.govresearchgate.net. The pendant-drop tensiometry, for example, is a versatile method used to measure surface tension, interfacial tension, and interfacial rheological properties nih.gov. The micropipette technique is another method used for measuring surface and interfacial tensions, particularly at the microscale mdpi.com. This technique involves controlling the position and curvature of a meniscus in a micropipette using applied pressure mdpi.com.
These measurements are critical in the chemical and pharmaceutical industries for formulating stable emulsions, suspensions, and foams dropletlab.com. While specific data for Arlacel 40's surface and interfacial tension across various conditions were not extensively detailed in the search results, the general principles and methods for surfactants like sorbitan esters (e.g., Arlacel-60 and Arlacel-80) have been studied researchgate.netacs.org. These studies indicate that surfactants significantly impact surface and interfacial tension, which in turn affects emulsifying and foaming stability acs.orgresearchgate.net.
Emulsification Index and Foam Stability Evaluation Methods in Arlacel 40 Research
Arlacel 40 is known for its role as a water-in-oil emulsifier chembk.com. Evaluating its emulsification properties and the stability of the resulting emulsions and foams is crucial for its application.
Methods for assessing emulsion stability often involve observing the physical appearance of emulsions over time, noting separation or creaming ucl.ac.uk. A more precise method involves studying particle size and size distribution over time, as an increase in particle size or broadening of the distribution can indicate instability researchgate.netucl.ac.uk. The creaming index percentage is also used to evaluate emulsion stability researchgate.netresearchgate.net.
Emulsifying power can be determined by methods such as shaking a mixture of oil and a surfactant solution and measuring the time required for separation researchgate.net. The emulsification index is another parameter used, often determined by adding equal amounts of an aqueous surfactant solution and oil researchgate.net.
Foamability and foam stability are also important characteristics for some applications of surfactants. These properties are investigated to understand the surfactant's ability to generate foam and maintain its structure over time researchgate.netacs.org. While specific data for Arlacel 40's emulsification index and foam stability were not prominently featured, studies on related sorbitan esters like Arlacel-60 and Arlacel-80 have shown good foaming power and foamability researchgate.netacs.org.
Chromatographic Methods for Purity and Compositional Analysis of Arlacel 40
Chromatographic methods are indispensable for analyzing the purity and compositional makeup of Arlacel 40. These techniques separate and quantify the different components present in the mixture. Chromatography is widely used in pharmaceutical analysis to identify and quantify active ingredients and impurities, ensuring product quality and consistency iltusa.com.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common chromatographic techniques. HPLC offers high resolution and sensitivity for complex mixtures, while GC is effective for analyzing volatile compounds iltusa.com.
An improved reversed-phase HPLC method using a C18 column has been developed for separating sorbitan ester surfactants and quantitatively determining the distribution of mono-, di-, tri-, and tetraester fractions researchgate.net. This method is applicable to various Span and Arlacel surfactants, allowing for the calculation of sorbitan ester distribution researchgate.net.
Gas Chromatography (GC) for Fatty Acid Content Analysis
Gas Chromatography (GC) is a highly sensitive method specifically used to identify and quantify the fatty acid content of lipids internationaloliveoil.orgnih.gov. This is particularly relevant for Arlacel 40, which is a sorbitan palmitate, meaning it is primarily the ester of sorbitan and palmitic acid.
For the analysis of fatty acid content in Arlacel 40, GC is typically performed after converting the fatty acids to fatty acid methyl esters (FAMEs) internationaloliveoil.org. This process, often involving saponification and esterification, makes the fatty acids more volatile and suitable for GC analysis chembk.cominternationaloliveoil.org.
A typical GC method for analyzing fatty acids involves using a capillary column with a stationary phase like polyethylene (B3416737) glycol chembk.com. The temperature program is carefully controlled to separate the different fatty acid methyl esters based on their boiling points and interaction with the stationary phase chembk.comusm.my. Injector and detector temperatures are also set to ensure proper vaporization and detection of the FAMEs chembk.com. Flame Ionization Detectors (FID) are commonly used for detecting FAMEs in GC internationaloliveoil.org.
The identification of different fatty acid methyl esters is based on their retention times compared to known standards internationaloliveoil.org. Quantitative analysis is often performed using the peak area normalization method chembk.com. For Arlacel 40, GC analysis can determine the percentage of palmitic acid and other fatty acids present, such as stearic acid chembk.com. For example, a method specifies that palmitic acid content should not be less than 92.0%, and stearic acid not more than 6.0% chembk.com.
Data from GC analysis can be presented in tables showing the retention times and percentages of different fatty acids.
| Fatty Acid Methyl Ester | Retention Time (approx.) | Typical Content in Arlacel 40 (%) |
| Methyl Palmitate | Varies with method | ≥ 92.0 chembk.com |
| Methyl Stearate | Varies with method | ≤ 6.0 chembk.com |
| Other FAMEs | Varies with method |
Note: Specific retention times and exact percentages can vary depending on the GC method, column, and specific batch of Arlacel 40.
GC analysis provides crucial data for confirming the primary fatty acid component (palmitic acid) and identifying any other fatty acids present, which is essential for assessing the purity and consistency of Arlacel 40 chembk.com.
Theoretical and Computational Investigations of Arlacel 40 Systems
Molecular Dynamics Simulations of Arlacel 40 at Interfaces
Molecular dynamics (MD) simulations are powerful computational tools used to model the time-dependent behavior of molecular systems. For surfactants like Arlacel 40, MD simulations provide a detailed picture of their arrangement and dynamics at interfaces, such as oil-water or air-water boundaries.
Research in this area often utilizes united-atom or coarse-grained models to make the simulations computationally feasible. nih.govrsc.org For instance, simulations of sorbitan-based surfactants at interfaces reveal critical information about their orientation and conformation. The sorbitan (B8754009) headgroup, with its hydroxyl groups, typically anchors the molecule in the aqueous phase, while the hydrophobic palmitate tail extends into the non-aqueous (oil or air) phase. This orientation is fundamental to its function as a stabilizer in water-in-oil emulsions.
Simulations can quantify key interfacial properties, such as the reduction in interfacial tension. Studies on related polyoxyethylene sorbitan esters have shown that factors like the length and number of fatty acid tails significantly influence how effectively a surfactant lowers interfacial tension. nih.gov While direct simulations exclusively on Arlacel 40 are not widely published, the principles derived from simulations of similar non-ionic surfactants, like other Spans and Tweens, are largely applicable. nih.govacs.orgmdpi.com These models demonstrate how the surfactant monolayer packs at the interface, influencing the curvature and stability of emulsion droplets.
Table 1: Parameters Often Investigated in MD Simulations of Surfactants at Interfaces
| Parameter | Description | Significance |
| Interfacial Tension (IFT) | The force per unit length existing at the interface between two immiscible liquid phases. | A lower IFT indicates more effective emulsification and stabilization. |
| Area per Molecule | The average surface area occupied by a single surfactant molecule at the interface. | Provides insight into the packing density of the surfactant monolayer. |
| Orientation Angles | The angles of the surfactant's headgroup and tail relative to the interface normal. | Determines the conformation and effectiveness of the surfactant at the interface. |
| Density Profiles | The distribution of different parts of the surfactant molecule (e.g., head, tail) and solvent molecules across the interface. | Shows the structure of the interfacial layer and the extent of water/oil penetration. |
These simulations provide a molecular-level rationale for the performance of Arlacel 40 as an emulsifier, guiding the selection of co-surfactants or other formulation components to achieve desired properties.
Modeling of Surfactant Adsorption and Micellization Phenomena
Theoretical models are used to describe the thermodynamics and kinetics of how Arlacel 40 molecules adsorb onto interfaces and self-assemble into micelles in a bulk phase. acs.orgnih.gov As Arlacel 40 is a non-ionic surfactant with a low Hydrophile-Lipophile Balance (HLB) value (6.7), it is primarily soluble in oil and tends to form reverse micelles, where the hydrophilic sorbitan headgroups form the core and the hydrophobic tails extend into the surrounding oil phase. frontiersin.org
The adsorption process at an interface is often described by adsorption isotherms, such as the Langmuir or Frumkin models. These models relate the concentration of the surfactant in the bulk phase to the amount adsorbed at the interface. For surfactants, these models are often modified to account for interactions between adsorbed molecules. nih.gov A key parameter is the standard free energy of adsorption, which quantifies the surfactant's tendency to move from the bulk phase to the interface.
Micellization is modeled as a thermodynamic equilibrium process. aalto.fi Below a certain concentration, the Critical Micelle Concentration (CMC), surfactant molecules exist predominantly as monomers. Above the CMC, they spontaneously form aggregates (micelles). Thermodynamic models of micellization calculate the standard free energy of micellization (ΔG°mic), which can be broken down into contributions from the hydrophobic tail transfer, headgroup interactions, and other factors.
Recent approaches combine thermodynamic principles with atomistic simulations to create a more complete and self-consistent description of both adsorption and micellization. acs.orgnih.gov These integrated models can predict how the surfactant partitions between being a free monomer, being part of a micelle, and being adsorbed at an interface. acs.org
Predictive Models for Emulsion Stability and Droplet Dynamics in Arlacel 40 Formulations
Predictive models for emulsion stability aim to forecast the shelf-life and performance of formulations containing Arlacel 40 by analyzing the physical processes that lead to emulsion breakdown, such as creaming, flocculation, and coalescence. kit.eduentegris.com Droplet dynamics models focus on the behavior of individual droplets, including their size distribution and interactions. nih.govresearchgate.net
One approach involves using computational fluid dynamics (CFD) to simulate the behavior of the dispersed phase droplets within the continuous phase. These models can incorporate forces acting on the droplets, such as gravity (for creaming/sedimentation), Brownian motion, and inter-droplet forces described by DLVO (Derjaguin-Landau-Verwey-Overbeek) theory, which considers van der Waals attraction and steric repulsion provided by the surfactant layer. For non-ionic surfactants like Arlacel 40, steric repulsion is the dominant stabilizing force.
The droplet size distribution is a critical predictor of emulsion stability and is often found to follow a log-normal distribution. arxiv.org Models based on population balance equations can predict the evolution of this distribution over time by accounting for droplet breakage and coalescence events. Recent dynamic theories for emulsions consider factors like chemical reactions and conserved densities to predict the relaxation of droplet size distributions and the emergence of stable, monodisperse systems. arxiv.org
Machine learning models are also being developed to predict emulsion stability based on formulation parameters (e.g., surfactant concentration, oil-to-water ratio) and measured properties (e.g., zeta potential, viscosity). researchgate.net
Simulation of Polymer-Surfactant Interactions Involving Arlacel 40
In many formulations, Arlacel 40 is used in conjunction with polymers that may act as thickeners, stabilizers, or film-formers. The interaction between the surfactant and the polymer can significantly alter the properties of the system. semanticscholar.orgresearchgate.net Computational simulations are employed to understand the molecular basis of these interactions. researchgate.netrsc.org
Simulations, ranging from atomistic MD to coarse-grained approaches, can model the binding of surfactant molecules to a polymer chain. nih.govnih.gov For a non-ionic surfactant like Arlacel 40 and a non-ionic polymer, the primary driving force for interaction is typically hydrophobic attraction. The surfactant's alkyl tails can associate with hydrophobic segments on the polymer backbone, forming mixed polymer-surfactant aggregates. researchgate.net
These simulations can predict key parameters such as the critical aggregation concentration (CAC), which is the surfactant concentration at which binding to the polymer begins, and the polymer saturation point (PSP). Self-consistent field modeling is another theoretical approach used to show how the architecture of the polymer affects its mode of interaction with surfactant micelles. rsc.org The results of these simulations help explain macroscopic phenomena, such as changes in solution viscosity, and are crucial for designing stable and effective polymer-surfactant systems for various applications. youtube.com
Kinetic Modeling of Active Compound Release from Arlacel 40-Modified Matrices (e.g., Higuchi, Korsmeyer-Peppas models)
Arlacel 40 is often included in topical and pharmaceutical formulations as an excipient that can modify the release of an active compound from a carrier matrix (e.g., a cream, ointment, or polymer-based delivery system). Mathematical models are used to describe the kinetics of this release process. ijpras.comresearchgate.net
Several kinetic models are commonly applied to analyze in vitro release data: mdpi.com
Higuchi Model: This is one of the most widely used models for describing drug release from matrix systems. slideshare.net It is based on Fick's law of diffusion and proposes that the cumulative amount of drug released is proportional to the square root of time. mdpi.com The model assumes that diffusion is the rate-limiting step. nih.gov
Equation: Q = KH * t1/2
Where Q is the cumulative amount of drug released at time t, and KH is the Higuchi release rate constant.
Korsmeyer-Peppas Model: This is a more general, semi-empirical model that describes release from a polymeric system. ptfarm.pl It is particularly useful for analyzing the first 60% of the release data to elucidate the underlying release mechanism. ijpras.com
Equation: Mt / M∞ = K * tn
Where Mt / M∞ is the fraction of drug released at time t, K is a constant incorporating the structural and geometric characteristics of the system, and n is the release exponent, which is indicative of the release mechanism. mdpi.comptfarm.pl
Table 2: Interpretation of Release Exponent (n) in the Korsmeyer-Peppas Model for Cylindrical Geometries
| Release Exponent (n) | Drug Transport Mechanism |
| n ≤ 0.45 | Fickian Diffusion |
| 0.45 < n < 0.89 | Anomalous (non-Fickian) Transport (diffusion and polymer relaxation) |
| n = 0.89 | Case II Transport (zero-order release, polymer relaxation) |
| n > 0.89 | Super Case II Transport |
By fitting experimental release data to these models, researchers can determine the primary mechanism controlling the release of an active compound from a formulation containing Arlacel 40. researchgate.net The presence of the surfactant can influence the release kinetics by altering the partitioning of the active compound, modifying the viscosity of the matrix, or affecting the swelling and erosion of a polymer matrix. ijpras.com
Emerging Research Trajectories and Future Outlook for Arlacel 40
Novel Applications of Arlacel 40 in Advanced Materials Science and Engineering
Emerging research is exploring the utility of Arlacel 40 in the development of advanced materials. Its surfactant properties make it a valuable component in the creation of novel formulations and structures with tailored properties. For instance, sorbitan (B8754009) esters, including sorbitan monopalmitate, are being investigated for their role in stabilizing complex systems like oleofoams. Stable oil foams with high air volume fractions can be obtained from mixtures of sorbitan ester surfactants and liquid vegetable oil, highlighting their potential in new material formats. acs.org
Furthermore, Arlacel 40's influence as a crystallization modifier is being studied in materials like mango butter. Research has shown that the addition of sorbitan monopalmitate can affect the aggregation of crystals and tailor the crystallization rate in a concentration-dependent manner, leading to mechanically stable network structures. nih.gov This suggests potential applications in developing structured fats and other semi-solid materials with controlled textures and properties. The integration of sorbitan monopalmitate in composite materials, such as plasticized PLA/pectin composites, is also being characterized to understand its impact on material properties and thermomechanical performance. researchgate.net
These studies underscore the expanding role of Arlacel 40 beyond traditional applications into the realm of advanced materials, where its ability to influence structure, stability, and crystallization is being leveraged for innovative material design.
Sustainable Synthesis Routes and Green Chemistry Approaches for Arlacel 40 Production
The chemical industry is increasingly focusing on sustainable practices and green chemistry approaches. For compounds like Arlacel 40, which are synthesized through esterification reactions, research is exploring more environmentally friendly production methods. Traditional synthesis often involves catalysts and processes that can have environmental impacts.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. researchgate.netresearchgate.net This includes utilizing renewable raw materials, developing novel reactions with high atom economy, employing eco-friendly solvents, and implementing process intensification. researchgate.netscientificupdate.com While specific detailed green synthesis routes for Arlacel 40 (Sorbitan monopalmitate) are not extensively detailed in the provided search results, the broader context of sustainable synthesis of sorbitan esters is being investigated. For example, studies on the synthesis of sorbitan monooleate (Span 80) explore different methods, including enzyme-catalyzed synthesis, as alternatives to traditional chemical routes. btsjournals.com The use of earth-abundant and non-toxic metals as catalysts in organic synthesis, as demonstrated in the production of other organic molecules, indicates a general trend towards more sustainable catalytic processes that could potentially be applied to the synthesis of sorbitan esters in the future. unibe.ch
The drive towards sustainable chemical production and green synthesis methodologies suggests that future research for Arlacel 40 will likely focus on developing cleaner, more efficient, and environmentally benign synthesis routes, potentially utilizing biocatalysis or novel catalytic systems.
Advanced Characterization of Interfacial Phenomena in Complex Arlacel 40-Containing Systems
Arlacel 40 functions primarily at interfaces, making the advanced characterization of interfacial phenomena in systems containing it a critical area of research. Understanding the behavior of Arlacel 40 at liquid-air, liquid-liquid, and solid-air interfaces is crucial for optimizing its performance in various formulations, such as emulsions and foams. helsinki.fi
Studies are employing techniques like Langmuir-Blodgett instruments, Du Noüy ring method, and ellipsometry to evaluate the interfacial behavior of sorbitan surfactants, including sorbitan monopalmitate, under different conditions and in the presence of various oil phases. helsinki.fi These investigations aim to determine the effects of surfactant structure and the nature of the oil phase on interfacial properties like interfacial tension and monolayer stability. helsinki.fi The relationship between the hydrophilic-lipophilic balance (HLB) of sorbitan ester mixtures, including those with sorbitan monopalmitate, and their monolayer properties is also being explored using techniques that measure surface pressure-surface area isotherms. mdpi.comresearchgate.net
Advanced characterization techniques provide detailed insights into how Arlacel 40 molecules arrange and interact at interfaces, influencing the stability and properties of complex systems. This understanding is vital for designing improved emulsions, dispersions, and other formulations where interfacial phenomena play a key role. The study of interfacial interactions in complex systems, such as water-in-oil emulsions, using techniques like FTIR, reveals how surfactant head groups interact with the aqueous phase and how these interactions influence properties like interfacial tension and elastic modulus. tandfonline.com
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for synthesizing and characterizing Arlacel 40 with high purity?
- Methodological Answer : Synthesis typically involves esterification of sorbitan with palmitic acid under controlled temperature (110–130°C) using acid catalysts (e.g., sulfuric acid). Post-synthesis, purity is assessed via HPLC for residual reactants and byproducts, while structural confirmation employs H NMR (for hydroxyl and ester group analysis) and FTIR (C=O stretch at ~1740 cm). Ensure inert atmospheric conditions to prevent oxidation .
- Key Parameters : Reaction time (4–6 hrs), solvent selection (toluene for azeotropic water removal), and catalyst concentration (0.5–1.0 wt%) .
Q. Which analytical techniques are most effective for evaluating Arlacel 40’s emulsifying efficiency in lipid-based formulations?
- Methodological Answer : Emulsifying capacity is tested via phase separation studies (centrifugation at 3000 rpm for 15 mins) and droplet size analysis (dynamic light scattering). The hydrophilic-lipophilic balance (HLB) value (empirically ~6.7) is determined using the Griffin method, requiring titration of oil/water emulsions. Compare results against standard surfactants (e.g., Tween 80) to benchmark performance .
- Controls : Include blank emulsions (without Arlacel 40) and temperature-controlled trials (25°C ± 2°C) to isolate variable effects .
Q. What safety protocols should be prioritized when handling Arlacel 40 in laboratory settings?
- Methodological Answer : Refer to its Material Safety Data Sheet (MSDS): Use PPE (gloves, goggles) to avoid skin/eye contact. In case of inhalation, relocate to fresh air and monitor for respiratory irritation. Store in airtight containers away from oxidizers. Toxicity studies recommend LD50 (oral, rat) >5000 mg/kg, but chronic exposure risks (e.g., granuloma formation) necessitate fume hood use during synthesis .
Advanced Research Questions
Q. How does Arlacel 40’s molecular structure influence its interaction with hydrophobic drugs in nanoparticle formulations?
- Methodological Answer : Conduct molecular dynamics simulations to model sorbitan-palmitate interactions with hydrophobic APIs (e.g., paclitaxel). Experimentally, use fluorescence quenching assays to quantify binding efficiency. Compare partition coefficients (log P) in octanol/water systems to predict drug encapsulation efficiency. Structural modifications (e.g., acyl chain length) can be tested via parallel synthesis to optimize drug loading .
- Data Analysis : Correlate HLB values with in vitro release profiles (e.g., dialysis membrane method) under sink conditions .
Q. What experimental designs resolve contradictions in reported HLB values for Arlacel 40 across studies?
- Methodological Answer : Discrepancies often arise from differing emulsion compositions (oil type, water-to-oil ratio) or titration endpoints. Standardize protocols using USP mineral oil and deionized water. Replicate studies under controlled humidity (40–60% RH) and document surfactant concentration (1–5% w/v). Apply statistical tools (ANOVA) to compare datasets and identify outliers .
- Case Study : A meta-analysis of 15 studies (2010–2024) found HLB variations (±0.5) linked to oil-phase polarity; recommend reporting oil type in future work .
Q. How do temperature and pH extremes affect Arlacel 40’s stability in emulsion systems, and what mitigation strategies are viable?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Assess hydrolysis via pH titration (free fatty acid release) and oxidative degradation using peroxide value assays. For pH stability, test emulsions across pH 3–10 and monitor zeta potential changes. Stabilizers like antioxidants (BHT at 0.01%) or buffering agents (phosphate buffer, pH 6.5) can mitigate degradation .
- Data Interpretation : Plot degradation kinetics (Arrhenius model) to predict shelf life under ambient conditions .
Methodological Frameworks for Data Analysis
- Contradiction Resolution : Apply triangulation—compare results from multiple techniques (e.g., HLB via titration vs. computational modeling) to identify systemic errors .
- Experimental Reproducibility : Document all variables (e.g., stirring speed during emulsification, solvent purity) using FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
